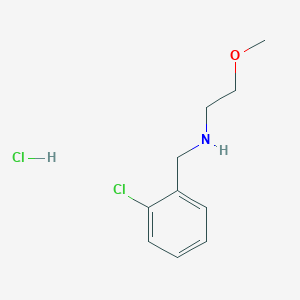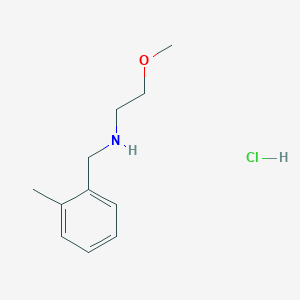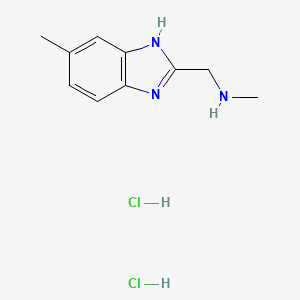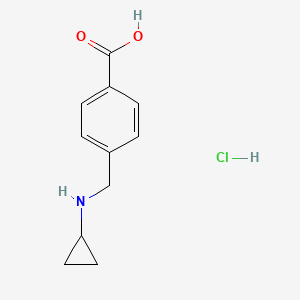![molecular formula C18H24ClNO B3086039 {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158461-42-7](/img/structure/B3086039.png)
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Übersicht
Beschreibung
The compound “{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride” is a complex organic molecule. It contains a benzene ring (phenyl group), an ether group (benzyloxy), an amine group, and a butyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage (benzyloxy), the attachment of the butyl group, and the introduction of the amine group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms . The benzene ring and the ether group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, while the ether group could be cleaved under acidic conditions . The amine group could participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its overall stability and possibly its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Applications: Derivatives of structurally similar compounds have been synthesized and evaluated for antimicrobial activity. For instance, N-Substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Catalysis and Organic Synthesis
- Catalytic Applications: Research on compounds with benzylamine functionalities includes their use in catalytic processes. For example, Ir-catalyzed allylic aminations leading to high enantioselectivity in the synthesis of cyclic beta-amino alcohol derivatives highlight the relevance of such structures in synthetic organic chemistry, potentially offering routes to synthesize complex molecules including pharmaceuticals (Lee et al., 2007).
Material Science and Polymerization
- Polymerization Catalysts: The structural motif of benzylamine derivatives is also explored in the context of polymerization. Lanthanide complexes with benzoxazine-functionalized amine ligands have shown efficacy in the ring-opening polymerization of cyclic esters, presenting a method to synthesize polymers with potential applications in biodegradable materials and drug delivery systems (Liang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition: Amine derivatives have been assessed for their performance as corrosion inhibitors on mild steel in acidic media. The protective film formation by these compounds on the steel surface highlights their utility in industrial applications where corrosion resistance is crucial (Boughoues et al., 2020).
Photocatalytic Properties
- Photocatalytic Applications: Coordination polymers based on amine derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants like methylene blue in water, underscoring their potential in environmental remediation and sustainable chemistry applications (Cheng et al., 2016).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHIAUGTIICFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)

amine hydrochloride](/img/structure/B3085997.png)




![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086029.png)

amine hydrochloride](/img/structure/B3086042.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)
